(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Overview
Description
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3N and its molecular weight is 177.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is an organic compound characterized by a trifluoromethyl group attached to a butan-2-amine backbone. This structural feature significantly influences its chemical properties and biological interactions. Research into its biological activity has revealed potential applications in pharmacology and biochemistry.
The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This characteristic is crucial for its biological activity, as it can influence enzyme activity and receptor binding.
The mechanism by which this compound exerts its effects involves several key interactions:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules.
- Ionic Interactions : The compound can engage in ionic interactions due to its charged amine group.
- Enhanced Reactivity : The trifluoromethyl group increases the compound's reactivity, potentially affecting metabolic pathways and signaling mechanisms in cells.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Enzyme Interaction : Studies suggest that the compound may influence the activity of certain enzymes, although specific targets remain under investigation.
- Receptor Binding : Preliminary findings indicate potential binding affinities with various receptors, which could lead to therapeutic applications .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing.
Table 2: Synthesis Overview
Step | Description |
---|---|
Starting Materials | Appropriate amines and trifluoromethyl reagents |
Reaction Conditions | Controlled temperature and pressure |
Yield | High purity yields suitable for biological assays |
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZKNFDWWBZJN-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389320-33-5 | |
Record name | (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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